3-Hydroxysuberic acid

Metabolomics KRAS mutation Lung cancer

3-Hydroxysuberic acid is a medium-chain hydroxydicarboxylic acid metabolite used as a certified reference standard for LC-MS/MS metabolomics and clinical organic acid profiling. Its C3 hydroxyl group provides diagnostic specificity that generic dicarboxylates lack. - 3.71-fold increase upon KRAS overexpression in NCI-H1299 cells; candidate biomarker for KRAS-mutant cancers. - Differential elevation in SCHAD deficiency, absent in diabetic ketoacidosis; part of Standards for Inborn Errors panels. - ≥98% purity; standard 10-100 mg packs; custom bulk synthesis available.

Molecular Formula C8H14O5
Molecular Weight 190.19 g/mol
CAS No. 73141-47-6
Cat. No. B109504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxysuberic acid
CAS73141-47-6
Synonyms3-Hydroxyoctanedioic Acid; 
Molecular FormulaC8H14O5
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(CC(=O)O)O
InChIInChI=1S/C8H14O5/c9-6(5-8(12)13)3-1-2-4-7(10)11/h6,9H,1-5H2,(H,10,11)(H,12,13)
InChIKeyARJZZFJXSNJKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxysuberic Acid: Definition & Structure


3-Hydroxysuberic acid (3-hydroxyoctanedioic acid), with CAS registry number 73141-47-6 and molecular formula C8H14O5, is a medium-chain hydroxydicarboxylic acid belonging to the class of organic compounds known as medium-chain hydroxy acids and derivatives [1]. The compound is structurally defined as suberic acid substituted with a hydroxyl group at the third carbon position [2]. Its average molecular weight is 190.19 g/mol [1]. 3-Hydroxysuberic acid exists in all living organisms, ranging from bacteria to humans, and is endogenously derived from the ω-oxidation of 3-hydroxy fatty acids followed by subsequent β-oxidation of longer-chain 3-hydroxy dicarboxylic acids [3].

Metabolomics LC-MS/MS reference standard for targeted organic acid profiling
Disease Research Research standard for inborn errors of fatty acid oxidation
Polymer Synthesis Tri‑functional building block for branched biodegradable polymers

3-Hydroxysuberic Acid: Non-Substitutability


Generic substitution of 3-hydroxysuberic acid with structurally related dicarboxylic acids—such as its parent compound suberic acid, the longer-chain analog sebacic acid, or other medium-chain dicarboxylates—is scientifically invalid because the compound's unique hydroxylation at the C3 position fundamentally alters both its biological origin and its diagnostic specificity. 3-Hydroxysuberic acid is not merely a hydroxylated variant of suberic acid; it is generated through a distinct metabolic route involving ω-oxidation of 3-hydroxy fatty acids followed by β-oxidation [1], whereas suberic acid and adipic acid arise primarily from direct ω-oxidation of medium-chain fatty acids [2]. This pathway specificity renders 3-hydroxysuberic acid diagnostically irreplaceable: it serves as a biomarker for a restricted set of metabolic and oncogenic conditions where its elevation is pathognomonic, while suberic acid and sebacic acid exhibit broad, non-specific elevation across numerous ketotic states and fatty acid oxidation defects [3]. Consequently, substituting 3-hydroxysuberic acid with a generic dicarboxylic acid reference standard would produce false-negative or non-specific results in targeted metabolomics and clinical diagnostics, directly compromising assay validity.

Pathway Origin Unlike suberic acid, 3‑hydroxysuberic acid derives from ω‑oxidation of 3‑hydroxy fatty acids; generic dicarboxylates may miss this metabolic origin.
Diagnostic Specificity Elevation in SCHAD/LCHAD deficiency is not observed with suberic or sebacic acid; substitution may yield non‑specific results in metabolite panels.
Analytical Resolution LC-MS/MS retention and fragmentation differ from non‑hydroxylated analogs; co‑elution or cross‑interference risk with generic dicarboxylate standards.

3-Hydroxysuberic Acid: Differentiation Evidence


KRAS Mutation-Specific Metabolic Shift

In a controlled LC-MS-based metabolomics study using NCI-H1299 human non-small cell lung cancer cells, overexpression of KRAS—a key oncogenic driver—induced a 3.71-fold increase in 3-hydroxysuberic acid concentration relative to the control group [1]. This quantitative change was measured via LC-MS and represents a statistically significant alteration in the cellular metabolome. In contrast, other medium-chain dicarboxylic acids, including suberic acid and adipic acid, did not exhibit comparable fold-changes under identical experimental conditions, underscoring the compound-specific nature of this metabolic perturbation.

KRAS‑Metabolic Shift
Head-to-head
3.71‑fold increase (FC = 3.71)
Reported KRAS‑responsive metabolomic shift; supports biomarker research.
NCI-H1299 cells, LC‑MS metabolomics
Metabolomics KRAS mutation Lung cancer Biomarker discovery

Diagnostic Elevation in SCHAD and LCHAD Deficiency

Organic acid analysis of urine from patients with short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency during periods of metabolic decompensation reveals a characteristic pattern that includes elevated saturated and unsaturated 3-hydroxydicarboxylic acids with carbon chains of 6 to 14 atoms, specifically including 3-hydroxysuberate (C8) and 3-hydroxysebacate (C10) [1]. Critically, this diagnostic pattern is not observed in other ketotic conditions such as diabetic ketoacidosis or starvation-induced ketosis [1], despite these conditions also producing elevated levels of non-hydroxylated dicarboxylic acids like suberic acid and adipic acid. The presence of 3-hydroxysuberic acid thus provides differential diagnostic specificity that generic dicarboxylic acid markers cannot achieve.

SCHAD/LCHAD Elevation
Class-level
Elevated in SCHAD/LCHAD vs. absent in ketoacidosis/starvation
Supports differential metabolite pattern research.
GC‑MS urine organic acid analysis
Inborn errors of metabolism Fatty acid oxidation disorders SCHAD deficiency LCHAD deficiency

Urinary Reference Range in Healthy Children

In a study establishing age-related reference values for urinary organic acids in a healthy Turkish pediatric population (children aged 6-10 years), the mean urinary concentration of 3-hydroxysuberic acid was quantified at 2.7 μmol/mmol creatinine [1]. This value provides a validated baseline for distinguishing normal physiological levels from pathologically elevated states. In contrast, suberic acid in the same population exhibited a different reference range and responds to a broader array of physiological and pathological stimuli, lacking the specificity of 3-hydroxysuberic acid for the conditions described above.

Urinary Reference Range
Cross-study
2.7 μmol/mmol creatinine (mean)
Pediatric reference context for metabolomics calibration.
Healthy children 6–10 y, GC‑MS
Clinical chemistry Reference intervals Pediatric metabolomics Urinalysis

Ketoaciduria Diagnostic Specificity

3-Hydroxysuberic acid has been documented as elevated in ketoaciduria [1], a condition characterized by increased urinary excretion of ketone bodies and dicarboxylic acids. While numerous dicarboxylic acids (including adipic, suberic, and sebacic acids) are elevated in various β-oxidation defects and ketotic states, the 3-hydroxy modification on suberic acid links it specifically to the ω-oxidation pathway of 3-hydroxy fatty acids [2]. This pathway-specific origin distinguishes 3-hydroxysuberic acid from non-hydroxylated dicarboxylates, which can arise from multiple, less specific metabolic routes, thereby providing a more targeted diagnostic signal.

Ketoaciduria Specificity
Supporting evidence
Qualitative elevation in ketoaciduria; distinct from suberic acid
Pathway‑restricted origin context; data to verify.
ω‑oxidation pathway; further validation may be required
Ketoaciduria Metabolic disorders Dicarboxylic aciduria Urinary organic acids

LC-MS/MS Analytical Specificity

LC-MS/MS spectral data for 3-hydroxysuberic acid, including multiple collision energy spectra (10V, 25V, 40V positive mode and 6V negative mode), are documented in public metabolomics databases such as HMDB, Bovine Metabolome Database, and ECMDB [1][2]. These spectra are distinct from those of suberic acid (m/z 174) and sebacic acid (m/z 202), enabling unambiguous chromatographic and mass spectrometric resolution. The hydroxyl group at C3 alters both the retention time in reversed-phase LC and the fragmentation pattern in MS/MS, ensuring that 3-hydroxysuberic acid does not co-elute with or produce interfering signals from its non-hydroxylated analogs. This analytical orthogonality is critical for accurate quantification in complex biological matrices.

LC‑MS/MS Resolution
Supporting evidence
Distinct RT & fragment ions (splash10‑00pi‑9000000000‑cc672b33ccef862ae95b)
Analytical resolution confirmed; no co‑elution with suberic/sebacic acid.
Quattro_QQQ, positive/negative modes
Analytical chemistry LC-MS/MS Method validation Assay specificity

Trifunctional Reactivity for Polymer Synthesis

The concurrent presence of two carboxyl groups and a single hydroxyl group at the C3 position of 3-hydroxysuberic acid [1] provides trifunctional reactivity that is absent in suberic acid (dicarboxyl only) and sebacic acid (dicarboxyl only). This tri-functionality enables applications in crosslinking and polymer chemistry that cannot be achieved with simple dicarboxylic acids. Specifically, the hydroxyl group serves as an additional functional handle for esterification, etherification, or oxidation reactions, while the two carboxyl groups participate in amidation, esterification, or metal coordination . This reactivity profile positions 3-hydroxysuberic acid as a building block for synthesizing branched or functionalized polymers, whereas suberic acid yields only linear, difunctional architectures.

Trifunctional Reactivity
Class-level
3 reactive groups: 2 × –COOH, 1 × –OH
Enables branched polymer architectures not possible with difunctional analogs.
Trifunctional building block; synthesis context
Organic synthesis Polymer chemistry Crosslinking Biodegradable materials

3-Hydroxysuberic Acid: Application Scenarios


Targeted Metabolomics in KRAS-Mutant Cancers

3-Hydroxysuberic acid should be procured as a reference standard for LC-MS-based metabolomics studies investigating KRAS-driven metabolic reprogramming in non-small cell lung cancer and other KRAS-mutant malignancies. The compound exhibits a 3.71-fold increase upon KRAS overexpression in NCI-H1299 cells [1], establishing it as a candidate biomarker for KRAS-mutant cancers. Unlike suberic acid or sebacic acid, which do not show this oncogene-specific regulation, 3-hydroxysuberic acid provides a targeted readout of the metabolic consequences of KRAS activation. Procurement of certified reference material enables accurate quantification and cross-study comparability.

Diagnostic Standard for SCHAD/LCHAD Deficiency

Clinical laboratories performing urine organic acid profiling for the diagnosis of inherited fatty acid oxidation disorders should procure 3-hydroxysuberic acid as a certified reference standard. The compound is elevated in SCHAD deficiency during metabolic decompensation but is notably absent in other ketotic conditions such as diabetic ketoacidosis and starvation ketosis [1]. This differential pattern provides diagnostic specificity that cannot be achieved using suberic acid, which is non-specifically elevated across multiple ketotic states. Reference standards for 3-hydroxysuberic acid are available as part of catalogued 'Standards for Inborn Errors' panels [2].

Calibration Standard for Urinary Organic Acids

Research and clinical laboratories establishing or validating reference intervals for urinary organic acids in pediatric or adult populations require 3-hydroxysuberic acid as a calibration standard. The established normal reference value of 2.7 μmol/mmol creatinine in healthy children aged 6-10 years [1] provides a benchmark against which pathological elevations can be assessed. Procurement of high-purity material (≥95% to ≥98%) [2] ensures accurate calibration of GC-MS or LC-MS/MS instrumentation for quantitative organic acid analysis.

Trifunctional Building Block for Biodegradable Polymers

3-Hydroxysuberic acid should be procured by synthetic chemistry laboratories developing branched or functionalized biodegradable polymers, hydrogels, or crosslinking agents. The compound's three reactive functional groups—two carboxyls and one C3 hydroxyl [1]—provide synthetic versatility that difunctional dicarboxylic acids (suberic acid, sebacic acid) cannot offer. The hydroxyl group serves as an additional site for esterification or etherification, enabling the synthesis of branched polyesters or functionalized polymer networks [2]. Intermediates such as 1,9-decadien-4-ol and 3-(acetyloxy)octanedioic acid are available for those requiring protected or precursor forms of the compound .

Application
Selection Property
Validation Focus
Metabolomics in KRAS‑mutant cancer models
Oncogene‑responsive metabolomic shift
Metabolomic response to KRAS activation
Inborn error of fatty acid oxidation research
Differential metabolite pattern in SCHAD/LCHAD deficiency
Urinary organic acid profiling during metabolic decompensation
Urinary organic acid reference interval research
Pediatric urinary concentration baseline context
Deviation from established reference range
Branched biodegradable polymer synthesis
Trifunctional (2 COOH + 1 OH) reactivity profile
Crosslinking and functionalization capability

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